2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are characterized by a fused ring system containing both pyrazole and benzoxazine moieties
Preparation Methods
The synthesis of 2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-naphthylamine and 2-phenylhydrazine with suitable aldehydes or ketones can lead to the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds such as:
5-(2-naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar in structure but may differ in reactivity and applications.
9-CL-5-(2-CL-PHENYL)-2-(2-NAPHTHYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303060-45-9 |
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Molecular Formula |
C26H20N2O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H20N2O/c1-2-9-19(10-3-1)26-28-24(22-12-6-7-13-25(22)29-26)17-23(27-28)21-15-14-18-8-4-5-11-20(18)16-21/h1-16,24,26H,17H2 |
InChI Key |
NJHHGLDTMGJTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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